Tert-butyl 3,7,11-trimethyldodeca-2,4,10-trienoate
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Overview
Description
Tert-butyl 3,7,11-trimethyldodeca-2,4,10-trienoate is an organic compound with a complex structure It is characterized by the presence of multiple double bonds and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,7,11-trimethyldodeca-2,4,10-trienoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is carried out under controlled temperature and pressure conditions to optimize the esterification process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3,7,11-trimethyldodeca-2,4,10-trienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated esters.
Scientific Research Applications
Tert-butyl 3,7,11-trimethyldodeca-2,4,10-trienoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which tert-butyl 3,7,11-trimethyldodeca-2,4,10-trienoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dihydroxy-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]-6-(hydroxymethyl)benzaldehyde
- 4-tert-butyl-3-iodoheptane
Uniqueness
Tert-butyl 3,7,11-trimethyldodeca-2,4,10-trienoate is unique due to its specific arrangement of double bonds and the presence of a tert-butyl ester group. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Properties
CAS No. |
57821-44-0 |
---|---|
Molecular Formula |
C19H32O2 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
tert-butyl 3,7,11-trimethyldodeca-2,4,10-trienoate |
InChI |
InChI=1S/C19H32O2/c1-15(2)10-8-11-16(3)12-9-13-17(4)14-18(20)21-19(5,6)7/h9-10,13-14,16H,8,11-12H2,1-7H3 |
InChI Key |
FIPPYKDXWHGKJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)CC=CC(=CC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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